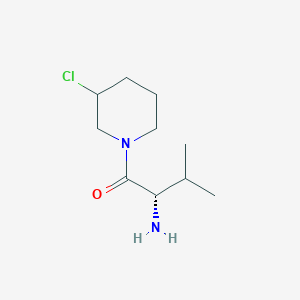![molecular formula C64H86N8O15 B11756050 (2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)
(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of amide bonds, azide groups, and the incorporation of various functional groups. Each step requires specific reagents and conditions, such as:
Amide Bond Formation: Typically involves the reaction of carboxylic acids with amines in the presence of coupling agents like EDCI or DCC.
Azide Group Introduction: Often achieved through the reaction of halides with sodium azide.
Functional Group Incorporation: Various protecting groups and deprotection steps are used to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of such complex molecules may involve automated synthesis techniques, including solid-phase synthesis and flow chemistry, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Swern oxidation.
Reduction: Reduction of azide groups to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern oxidation reagents.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Coupling Agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide
- **this compound
Uniqueness
The uniqueness of the compound lies in its specific functional groups and the combination of structural elements, which may confer unique properties and applications compared to similar compounds.
Properties
Molecular Formula |
C64H86N8O15 |
|---|---|
Molecular Weight |
1207.4 g/mol |
IUPAC Name |
(2S)-2-[N-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanamide |
InChI |
InChI=1S/C64H86N8O15/c1-78-57-26-22-55(23-27-57)64(53-15-7-3-8-16-53,54-17-9-4-10-18-54)68-28-12-11-19-59(62(65)76)72(56-24-20-52(48-73)21-25-56)63(77)58(47-51-13-5-2-6-14-51)70-61(75)50-87-49-60(74)67-29-31-79-33-35-81-37-39-83-41-43-85-45-46-86-44-42-84-40-38-82-36-34-80-32-30-69-71-66/h2-10,13-18,20-27,58-59,68,73H,11-12,19,28-50H2,1H3,(H2,65,76)(H,67,74)(H,70,75)/t58-,59-/m0/s1 |
InChI Key |
UYVURGQNOSXFFY-LYJOYROPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)N)N(C4=CC=C(C=C4)CO)C(=O)[C@H](CC5=CC=CC=C5)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)N)N(C4=CC=C(C=C4)CO)C(=O)C(CC5=CC=CC=C5)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)
![[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
![3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11755981.png)
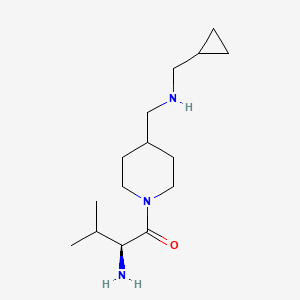
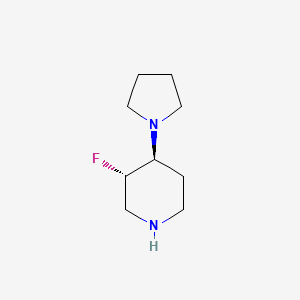
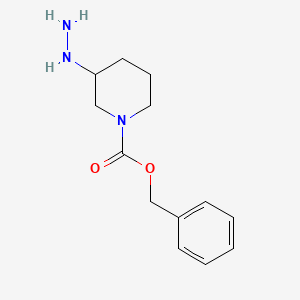
![Naphtho[2,1-b]benzofuran-10-ylboronic acid](/img/structure/B11756008.png)
![1-[6-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B11756018.png)

![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)
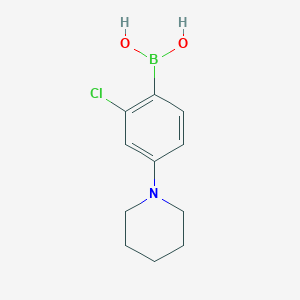

![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
